molecular formula C8H8N2O2 B1440474 5,6-Dimethoxypicolinonitrile CAS No. 1112851-50-9

5,6-Dimethoxypicolinonitrile

Cat. No.: B1440474
CAS No.: 1112851-50-9
M. Wt: 164.16 g/mol
InChI Key: AORRFAWKKJICET-UHFFFAOYSA-N
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Description

5,6-Dimethoxypicolinonitrile (CAS 1112851-50-9) is a pyridine derivative with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its structure features methoxy groups at the 5- and 6-positions of the pyridine ring and a nitrile group at the 2-position. This compound is listed in catalogs of pyridine derivatives and is commercially available as a chemical intermediate . It is primarily utilized in organic synthesis and agrochemical research, particularly in the development of herbicidal agents .

Preparation Methods

The synthesis of 5,6-Dimethoxypicolinonitrile generally involves functionalization of a pyridine ring with methoxy substituents and introduction of the nitrile group. The key challenge lies in regioselective substitution and efficient nitrile installation.

Common synthetic approaches include:

Preparation via Nucleophilic Aromatic Substitution

A well-documented route involves starting from halogenated picolinonitriles, such as 3,5-difluoropicolinonitrile, followed by nucleophilic substitution with methoxide ions to introduce methoxy groups at the 5 and 6 positions.

Typical Procedure:

Step Reagents & Conditions Description
1 3,5-Difluoropicolinonitrile Starting halogenated substrate
2 Sodium methoxide or potassium methoxide in methanol Methoxide acts as nucleophile replacing fluorine atoms
3 Heating under reflux for several hours Facilitates substitution
4 Workup and purification Isolation of this compound

This method benefits from the high reactivity of fluorine as a leaving group in SNAr reactions, enabling selective substitution at positions 5 and 6 on the pyridine ring.

Direct Methoxylation of Hydroxypicolinonitriles

An alternative method involves the methylation of hydroxyl-substituted picolinonitriles:

  • Starting from 5,6-dihydroxypicolinonitrile
  • Methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate)
  • This converts hydroxyl groups into methoxy groups, yielding this compound

This route requires prior synthesis or availability of the dihydroxy precursor and careful control of methylation conditions to avoid side reactions.

Transition Metal-Catalyzed Functionalization

Recent advances in palladium or rhodium-catalyzed C–H activation have enabled direct functionalization of pyridine rings under milder conditions. Although specific reports on this compound are limited, analogous methodologies suggest the potential for:

  • Direct methoxylation of picolinonitrile derivatives via catalytic C–H activation
  • Use of ligands and catalysts to achieve regioselectivity at positions 5 and 6

These methods are promising for atroposelective or regioselective synthesis but require further optimization for this specific compound.

Multistep Synthesis from Substituted Pyridines

Another approach involves:

  • Starting from 5,6-dimethoxypyridine derivatives
  • Introduction of the nitrile group at the 2-position via cyanation reactions, such as Sandmeyer-type reactions or palladium-catalyzed cyanation of halogenated precursors

This method allows flexibility but may involve more steps and purification challenges.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 3,5-Difluoropicolinonitrile Sodium/Potassium methoxide, reflux High regioselectivity, straightforward Requires halogenated precursor
Direct Methoxylation 5,6-Dihydroxypicolinonitrile Methyl iodide/dimethyl sulfate, base Direct conversion, high yield Requires dihydroxy precursor
Transition Metal-Catalyzed C–H Activation Picolinonitrile derivatives Pd/Rh catalysts, ligands, mild heating Potential for regioselectivity Less established for this compound
Multistep Cyanation 5,6-Dimethoxypyridine derivatives Cyanation reagents, catalysts Flexible synthetic route Multi-step, purification intensive

Research Findings and Practical Considerations

  • The SNAr method using 3,5-difluoropicolinonitrile is the most commonly cited and practical approach, providing good yields and regioselectivity for 5,6-dimethoxylation.
  • Safety precautions are critical due to the reactive nature of fluorinated intermediates and cyanide-containing reagents. Handling under inert atmosphere and moisture exclusion is recommended to prevent hazardous reactions.
  • Transition metal-catalyzed methods are emerging but require further research to optimize catalyst systems and reaction conditions specific to this compound class.
  • Purification is typically achieved by crystallization or chromatographic techniques, with characterization by NMR, IR, and mass spectrometry confirming substitution patterns.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethoxypicolinonitrile is widely used in scientific research due to its versatility as a building block. Its applications include:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group is particularly reactive, allowing the compound to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between 5,6-Dimethoxypicolinonitrile and structurally related picolinonitrile derivatives:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (1112851-50-9) 5,6-dimethoxy, 2-cyano C₈H₈N₂O₂ 164.16 Herbicidal activity ; intermediate in agrochemical synthesis
6-(Aminomethyl)picolinonitrile (153396-50-0) 6-aminomethyl, 2-cyano C₇H₇N₃ 133.15 Pharmaceutical intermediate (e.g., antiviral agents)
6-(Hydroxymethyl)picolinonitrile (39621-11-9) 6-hydroxymethyl, 2-cyano C₇H₆N₂O 134.14 Research reagent; storage at RT
6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile (4362-75-8) 6-methoxy, 5-(4-methylimidazolyl), 2-cyano C₁₁H₁₀N₄O 214.22 Medicinal chemistry applications (e.g., kinase inhibitors)
6-(Benzyloxy)picolinonitrile (190582-95-7) 6-benzyloxy, 2-cyano C₁₃H₁₀N₂O 210.23 Specialty synthesis; higher lipophilicity

Structural and Functional Differences

  • Substituent Position and Activity: The 5,6-dimethoxy groups in this compound enhance its herbicidal activity compared to analogs with single methoxy or halogen substituents (e.g., compounds 3A and 4B in ). The electron-donating methoxy groups likely improve binding to target enzymes in weeds . In contrast, 6-(Aminomethyl)picolinonitrile features a polar aminomethyl group, making it more water-soluble and suitable for pharmaceutical applications, such as antiviral drug precursors .
  • 6-(Hydroxymethyl)picolinonitrile may require protective-group strategies due to its reactive hydroxymethyl substituent .
  • Applications: While this compound is linked to agrochemicals, 6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile is designed for medicinal chemistry, targeting enzymes like HIV-1 reverse transcriptase . 6-(Benzyloxy)picolinonitrile’s benzyloxy group increases steric bulk and lipophilicity, favoring use in organometallic reactions .

Physicochemical and Commercial Considerations

  • Solubility and Stability: this compound’s methoxy groups reduce water solubility compared to hydroxyl- or aminomethyl-substituted analogs . 6-(Hydroxymethyl)picolinonitrile is stored at room temperature, indicating moderate stability, whereas analogs with electron-withdrawing groups (e.g., nitro) may require refrigeration .
  • Commercial Availability: this compound is produced by Dayang Chem (Hangzhou) as a certified intermediate , whereas 6-(Aminomethyl)picolinonitrile is supplied by Hairui Chemical for pharmaceutical R&D .

Research Findings and Trends

  • Herbicidal Activity: Derivatives with dual methoxy groups (e.g., this compound) show superior herbicidal efficacy compared to mono-substituted analogs, likely due to enhanced electron donation and steric fit in target proteins .
  • Medicinal Chemistry: Substitution with heterocycles (e.g., imidazole in CAS 4362-75-8) expands applications into antiviral and anticancer research, highlighting the versatility of picolinonitrile scaffolds .
  • Synthetic Challenges: Introducing multiple methoxy groups requires precise reaction conditions to avoid over-oxidation, whereas aminomethyl groups demand protective strategies to prevent side reactions .

Biological Activity

5,6-Dimethoxypicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of picolinonitriles, characterized by a pyridine ring substituted with methoxy groups and a nitrile functional group. Its molecular formula is C8H8N2O2C_8H_8N_2O_2, and it has shown promise in various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Assay Type
A549 (Lung Cancer)6.262D Cell Culture
NCI-H358 (Lung Cancer)6.482D Cell Culture
HCC827 (Lung Cancer)20.463D Cell Culture

These results indicate that this compound has a potent effect on lung cancer cell lines, particularly in two-dimensional culture systems .

Cytotoxicity

While the compound shows promising antitumor activity, it is essential to evaluate its cytotoxic effects on non-cancerous cells. The MRC-5 human lung fibroblast cell line was used to assess cytotoxicity:

  • Cytotoxicity on MRC-5 : Moderate cytotoxic effects were observed at higher concentrations, suggesting a need for careful dose optimization in therapeutic applications .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using murine models have indicated that this compound can effectively reduce tumor size when administered at specific dosages. The study reported a significant decrease in tumor volume compared to control groups treated with saline solutions.

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations upon treatment with this compound.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Investigating the efficacy of combining this compound with other chemotherapeutic agents.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Properties

IUPAC Name

5,6-dimethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORRFAWKKJICET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673847
Record name 5,6-Dimethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112851-50-9
Record name 5,6-Dimethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxy-6-iodopyridine (11-4, 24.0 g, 91 mmol) in DMF (181 mL) was added copper cyanide (9.73 g, 109 mmol) and heated to 150° C. for 20 minutes in a microwave reactor. The mixture was partitioned between water and EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 40% EtOAc in hexanes) to yield the desired product (11-5) as an off-white crystalline powder. ESI+MS [M+H]+ C8H8N2O2: 165.0 found, 165.1 required.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

5,6-Dimethoxypicolinonitrile
5,6-Dimethoxypicolinonitrile
5,6-Dimethoxypicolinonitrile
5,6-Dimethoxypicolinonitrile
5,6-Dimethoxypicolinonitrile
5,6-Dimethoxypicolinonitrile

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